Methiothepin

概要

説明

メチオテピンは、メチテピンとしても知られており、三環系に属する向精神薬です。セロトニン、ドーパミン、およびアドレナリン受容体の非選択的アンタゴニストとして作用します。 その潜在能力にもかかわらず、メチオテピンは市販されませんでした 。 抗精神病作用とセロトニン受容体を阻害する能力について研究されてきました .

準備方法

メチオテピンの合成には、いくつかのステップが含まれます。

還元: 2-(4-メチルスルファニルフェニル)スルファニル安息香酸を[2-(4-メチルスルファニルフェニル)スルファニルフェニル]メタノールに還元する。

ハロゲン化: チオニルクロリドでハロゲン化して、1-(クロロメチル)-2-(4-メチルスルファニルフェニル)スルファニルベンゼンを生成する。

官能基変換: シアン化物を使用して、2-[2-(4-メチルスルファニルフェニル)スルファニルフェニル]アセトニトリルに変換する。

加水分解: アルカリ加水分解して、2-[2-(4-メチルスルファニルフェニル)スルファニルフェニル]酢酸を得る。

環化: ポリリン酸を使用して環化して、3-メチルスルファニル-6H-ベンゾベンゾチエピン-5-オンを形成する。

還元: 水素化ホウ素ナトリウムで還元して、3-メチルスルファニル-5,6-ジヒドロベンゾベンゾチエピン-5-オールを得る。

ハロゲン化: チオニルクロリドで2回目のハロゲン化を行い、5-クロロ-3-メチルスルファニル-5,6-ジヒドロベンゾベンゾチエピンを生成する。

化学反応の分析

メチオテピンは、次のものを含むさまざまな化学反応を起こします。

酸化: メチオテピンは、スルホキシドとスルホンを形成するために酸化される。

還元: 還元反応は、メチオテピンを対応するアルコールに変換する。

置換: ハロゲン化とアルキル化は、メチオテピンを含む一般的な置換反応である。

一般的な試薬: チオニルクロリド、水素化ホウ素ナトリウム、およびシアン化物は、これらの反応で頻繁に使用される。

主要な生成物: 主要な生成物には、1-(クロロメチル)-2-(4-メチルスルファニルフェニル)スルファニルベンゼンや3-メチルスルファニル-5,6-ジヒドロベンゾベンゾチエピン-5-オールなどのさまざまな中間体が含まれる。

科学的研究の応用

Anticancer Applications

Methiothepin has shown promise in various cancer models, particularly in enhancing the efficacy of existing chemotherapy agents.

Ovarian Cancer

A study demonstrated that this compound suppresses human ovarian cancer cell growth by inducing apoptosis and repressing mitochondrial metabolism. It was found to enhance the cytotoxic effects of paclitaxel, a standard chemotherapeutic agent, thereby improving treatment outcomes for ovarian cancer patients .

Key Findings:

- Mechanism: Induces apoptosis via ER stress-related pathways.

- Combination Therapy: Enhances the effectiveness of paclitaxel.

- In Vivo Evidence: Demonstrated anti-angiogenic properties in zebrafish models.

Melanoma

Research indicates that this compound can overcome resistance in BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib. This combination led to increased apoptosis and reduced migration of resistant melanoma cells .

Key Findings:

- Mechanism: Inhibits drug efflux mechanisms, enhancing the retention of doxorubicin in cancer cells.

- Clinical Relevance: Potential to improve outcomes in patients with resistant melanoma.

Immunological Applications

This compound's role in modulating immune responses has been explored, particularly regarding mast cell degranulation.

Mast Cell Inhibition

A study showed that this compound inhibits antigen-induced degranulation in mast cells by downregulating critical signaling pathways associated with exocytosis . This action suggests potential therapeutic benefits in allergic responses and conditions characterized by mast cell activation.

Key Findings:

- Mechanism: Inhibits phosphorylation of synaptosomal associated protein 23, affecting granule fusion.

- Potential Uses: Could be beneficial in treating allergic reactions and inflammatory diseases.

Neuropharmacological Effects

This compound has been investigated for its effects on sleep patterns and neuropharmacology.

Sleep Modulation

Research from the 1990s indicated that this compound significantly alters sleep architecture, increasing slow-wave sleep while reducing waking and rapid eye movement sleep stages . This finding highlights its potential application in sleep disorders.

Key Findings:

- Effects on Sleep: Increased slow-wave sleep (SWS) and altered EEG power spectra.

- Clinical Implications: Potential use in managing conditions like insomnia or other sleep-related disorders.

Data Tables

作用機序

メチオテピンは、セロトニン、ドーパミン、およびアドレナリン受容体の非選択的アンタゴニストとして作用することで効果を発揮します。これらの神経伝達物質を活性化することなく、その受容体に結合することで、これらの神経伝達物質の作用を阻害します。 このアンタゴニスト作用は、抗精神病作用やセロトニン受容体媒介応答の阻害など、さまざまな薬理学的効果をもたらします .

類似化合物との比較

メチオテピンは、複数の神経伝達物質受容体に対する非選択的アンタゴニストであるため、独特です。類似の化合物には、次のものがあります。

クロロテピン: 同様の受容体アンタゴニズムを持つ別の三環系向精神薬。

ペラチエピン: メチオテピンと構造的類似性と受容体結合特性を共有する.

メテルゴリン: 比較可能な薬理学的効果を持つセロトニン受容体アンタゴニスト.

生物活性

Methiothepin is a potent serotonin receptor antagonist primarily known for its effects on various serotonin (5-HT) receptors, including 5-HT1, 5-HT2, and 5-HT3. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound's biological activity is largely attributed to its antagonistic effects on serotonin receptors. It has been shown to influence several physiological processes:

-

Anticancer Activity : this compound has demonstrated significant anticancer effects, particularly in ovarian cancer cells. It induces apoptosis through mitochondrial dysfunction and endoplasmic reticulum (ER) stress pathways. In studies involving human ovarian cancer cell lines (ES2 and OV90), this compound treatment resulted in:

- Decreased Cell Viability : A dose-dependent reduction in cell viability was observed with IC50 values around 15 μM .

- Induction of Apoptosis : Morphological changes consistent with apoptosis were noted, including chromatin condensation and nuclear fragmentation . The activation of caspases (e.g., caspase 3/7) further confirmed the apoptotic pathway activation .

- Metabolic Disruption : this compound affects mitochondrial metabolism by reducing ATP production and inhibiting oxidative phosphorylation. This was evidenced by decreased oxygen consumption rates (OCR) following treatment, suggesting a significant impact on cellular energy homeostasis .

- Anti-Angiogenic Properties : In vivo studies using transgenic zebrafish embryos indicated that this compound could inhibit angiogenesis, highlighting its potential to alter the tumor microenvironment favorably .

Pharmacological Properties

This compound exhibits a range of pharmacological properties that contribute to its biological activity:

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Ovarian Cancer Study : A pivotal study demonstrated that this compound significantly suppressed the growth of ovarian cancer cells by inducing apoptosis and disrupting mitochondrial function. The combination of this compound with paclitaxel showed enhanced anti-cancer effects compared to either agent alone .

- Neuropharmacological Effects : Research on rats indicated that this compound alters sleep patterns by increasing slow-wave sleep while reducing waking states. This effect underscores its potential use in treating sleep disorders or conditions associated with dysregulated serotonin levels .

- Mast Cell Degranulation Study : this compound was shown to inhibit mast cell degranulation independently of serotonin presence, suggesting a broader immunomodulatory role that could be beneficial in allergic responses or inflammatory conditions .

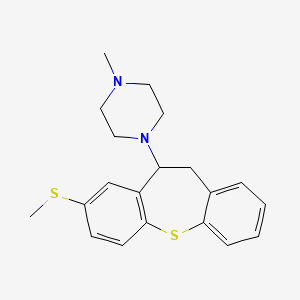

特性

IUPAC Name |

1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFTICUTYVZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044000 | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20229-30-5 | |

| Record name | Methiothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METITEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。